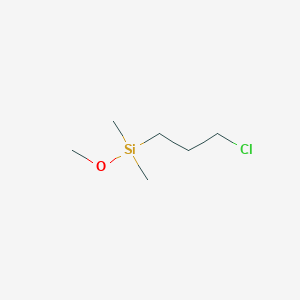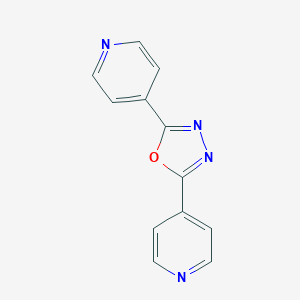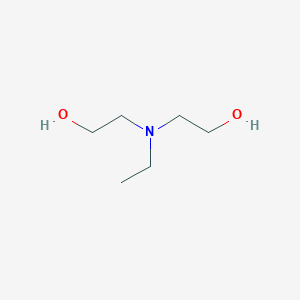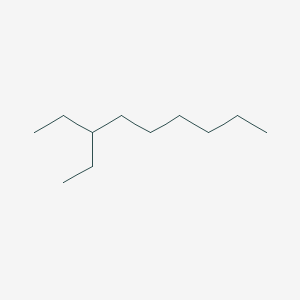
Meprophendiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Meprophendiol is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a propionyl group, a methoxy group, and a phenoxy group attached to a propanediol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Meprophendiol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as phenol derivatives.
Methoxylation: The phenol derivative undergoes methoxylation to introduce the methoxy group.
Propionylation: The methoxylated intermediate is then subjected to propionylation to attach the propionyl group.
Propanediol Formation: Finally, the propionylated intermediate is reacted with a suitable reagent to form the propanediol backbone.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Meprophendiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propionyl group to an alcohol.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism by which Meprophendiol exerts its effects involves its interaction with molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and reduce oxidative stress in cells . The compound may also interact with specific enzymes, modulating their activity and influencing various biochemical processes.
類似化合物との比較
Similar Compounds
3-(p-Propionylphenoxy)-1,2-propanediol: Lacks the methoxy group, which may affect its reactivity and applications.
3-(o-Methoxyphenoxy)-1,2-propanediol:
Uniqueness
Meprophendiol is unique due to the presence of both the propionyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in scientific research.
特性
CAS番号 |
1087-06-5 |
|---|---|
分子式 |
C13H18O5 |
分子量 |
254.28 g/mol |
IUPAC名 |
1-[4-(2,3-dihydroxypropoxy)-3-methoxyphenyl]propan-1-one |
InChI |
InChI=1S/C13H18O5/c1-3-11(16)9-4-5-12(13(6-9)17-2)18-8-10(15)7-14/h4-6,10,14-15H,3,7-8H2,1-2H3 |
InChIキー |
SUTGJZFFEVGULT-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC(CO)O)OC |
正規SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC(CO)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B92657.png)





